Methyl 3-((benzyloxycarbonyl) (methyl)amino)propanoate
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Overview
Description
Methyl 3-((benzyloxycarbonyl) (methyl)amino)propanoate: is a chemical compound with the molecular formula C13H17NO4. It is a derivative of amino acids and is commonly used in organic synthesis and pharmaceutical research. This compound features a benzyl carbamate group attached to a methylated amino acid ester, making it a versatile intermediate in various chemical reactions.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through the reaction of methyl 3-aminopropanoate with benzyloxycarbonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions to achieve high yield and purity. This may include using advanced purification techniques like column chromatography and recrystallization.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: Substitution reactions can occur at the benzyl carbamate group, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Methyl 3-((benzyloxycarbonyl) (methyl)amino)propanoic acid.
Reduction: Methyl 3-((benzyloxycarbonyl) (methyl)amino)propanamine.
Substitution: Various benzyl carbamate derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a protecting group in peptide synthesis, helping to prevent unwanted side reactions. Medicine: The compound is explored for its potential use in drug development, particularly in the design of enzyme inhibitors. Industry: It is utilized in the production of various organic compounds and materials.
Mechanism of Action
The compound exerts its effects through its ability to act as a protecting group for amino acids. By forming a stable benzyl carbamate, it prevents the amino group from reacting undesirably during chemical synthesis. The molecular targets and pathways involved include the amino acid residues in peptides and proteins.
Comparison with Similar Compounds
Methyl 3-aminopropanoate: Lacks the benzyl carbamate group.
Methyl 3-((benzyloxycarbonyl) (ethyl)amino)propanoate: Similar structure but with an ethyl group instead of methyl.
Methyl 3-((benzyloxycarbonyl) (propyl)amino)propanoate: Similar structure but with a propyl group instead of methyl.
Uniqueness: The presence of the methyl group in Methyl 3-((benzyloxycarbonyl) (methyl)amino)propanoate makes it distinct from its ethyl and propyl counterparts, affecting its reactivity and stability.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
methyl 3-[methyl(phenylmethoxycarbonyl)amino]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-14(9-8-12(15)17-2)13(16)18-10-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBZRKQJHZXJJDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(=O)OC)C(=O)OCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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